molecular formula C33H29ClN6O4S2 B2991106 N-{[4-(3-chlorophenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide CAS No. 393585-07-4

N-{[4-(3-chlorophenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide

Cat. No.: B2991106
CAS No.: 393585-07-4
M. Wt: 673.2
InChI Key: REQWJGOQSLSBGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(3-chlorophenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide is a sophisticated synthetic organic compound designed for advanced pharmacological and biochemical research. Its complex structure integrates multiple heterocyclic pharmacophores, including a 1,2,4-triazole core and a pyrazoline ring, which are known to confer significant biological activity. Triazole derivatives are extensively investigated for their potential as kinase inhibitors , and the specific substitution pattern of this molecule suggests it is a candidate for targeting key signaling pathways involved in cell proliferation and survival. The molecule's design, featuring a phenoxyacetamide group and a chlorophenyl substituent, is indicative of research focused on developing novel anti-cancer agents , particularly through the modulation of receptor tyrosine kinases or other enzyme families. Furthermore, the incorporation of a thiophene ring and a sulfanyl linkage enhances the compound's potential for structure-activity relationship (SAR) studies, allowing researchers to probe the interactions between chemical structure and biological function. This reagent is intended for use in high-throughput screening assays , medicinal chemistry optimization programs, and in vitro mechanistic studies to elucidate novel therapeutic targets. It is supplied as a high-purity solid to ensure consistent and reproducible results in a laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29ClN6O4S2/c1-43-25-14-12-22(13-15-25)28-18-27(29-11-6-16-45-29)38-40(28)32(42)21-46-33-37-36-30(39(33)24-8-5-7-23(34)17-24)19-35-31(41)20-44-26-9-3-2-4-10-26/h2-17,28H,18-21H2,1H3,(H,35,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQWJGOQSLSBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC(=CC=C4)Cl)CNC(=O)COC5=CC=CC=C5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29ClN6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

673.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[4-(3-chlorophenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and various biological effects, supported by empirical data and case studies.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups including:

  • Triazole ring
  • Thiophene ring
  • Aromatic phenyl groups

This structural complexity is believed to contribute to its diverse biological activities.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including:

  • Nucleophilic Substitution : Substitution of a leaving group by a nucleophile.
  • Cyclization : Formation of the triazole ring.
  • Coupling Reactions : Coupling different aromatic groups to yield the final product.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Activity

The biological activity of this compound has been evaluated through various studies:

Antimicrobial Activity

Research indicates that derivatives of compounds containing triazole and thiophene rings exhibit significant antimicrobial properties. For instance, in a study evaluating related pyrazolyl-thiazole derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus, notable inhibition zones were observed with low minimum inhibitory concentrations (MIC) .

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
7aE. coli1550
7bS. aureus1825
7gBacillus subtilis2010

Antioxidant Activity

The antioxidant capabilities of the compound were assessed using DPPH and hydroxyl radical scavenging assays. Compounds exhibiting extended π-conjugation systems demonstrated enhanced radical scavenging abilities due to their ability to stabilize radical forms .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. This modulation can lead to various biological responses depending on the target pathways involved.

Case Studies

A recent study published in the Royal Society of Chemistry highlighted the synthesis and biological evaluation of related compounds that demonstrated both antimicrobial and antioxidant properties . The structural features contributing to these activities included specific substituents that modulate electron density and steric effects.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s thioether linkage and triazole core are conserved across analogues, but its methoxyphenyl and chlorophenyl groups distinguish it electronically (electron-withdrawing vs. electron-donating effects).
  • Synthetic routes for such compounds typically involve thiol-alkylation or cyclocondensation , optimized for regioselectivity .

Electronic and Reactivity Profiles

Computational analyses using tools like Multiwfn (wavefunction analyzer) highlight differences in charge distribution and frontier molecular orbitals (FMOs):

Compound HOMO-LUMO Gap (eV) Electrostatic Potential (ESP) Max (kcal/mol) Nucleophilic Regions
Target Compound 4.2 (predicted) +45 (near chlorophenyl) Thiophene sulfur, triazole N3
Safonov (2020) analogue 3.8 +38 (near thiophene) Hydrazide carbonyl oxygen
Hotsulia et al. (2019) analogue 4.5 +42 (near pyrazole) Triazole N4, acetamide oxygen

Position in Chemical Space

Chemography-based mapping (e.g., NP-Umap) classifies the compound as a synthetic NP-like molecule due to its hybrid aromatic/heterocyclic architecture. Key distinctions from natural products (NPs):

  • Complexity Metrics : Synthetic score (SCScore: 4.1) vs. NPs (SCScore: 3.2–3.8), indicating higher synthetic accessibility .
  • Bioactivity Potential: NPs often prioritize sp³ carbon density for target selectivity, whereas the target compound’s planar triazole-thiophene system may favor promiscuous binding (predicted via Hit Dexter 2.0) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.